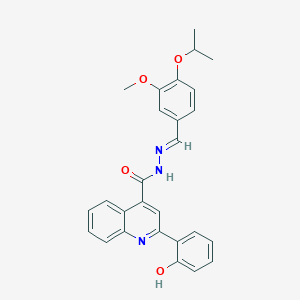
6-methoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide, also known as MTCC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for further investigation.
Mechanism of Action
The exact mechanism of action of 6-methoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is through the inhibition of the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. This compound has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including anti-cancer, neuroprotective, and immunomodulatory effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. In neurology, this compound has been found to have neuroprotective effects and may improve cognitive function. In immunology, this compound has been shown to modulate the immune response and may have applications in the treatment of autoimmune disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 6-methoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide in lab experiments is its ability to exhibit multiple biochemical and physiological effects, making it a versatile compound for research. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its use in experiments.
Future Directions
There are several potential future directions for research on 6-methoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide. One area of interest is its potential use in cancer treatment, particularly in combination with other anti-cancer drugs. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in immunology.
Synthesis Methods
6-methoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide can be synthesized using a variety of methods, including chemical reactions and enzymatic processes. One common method involves the reaction of 2-hydroxychalcone with thiosemicarbazide and subsequent cyclization to form the thiazole ring. The resulting compound is then treated with methoxyamine hydrochloride and acetic anhydride to form the final product.
Scientific Research Applications
6-methoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide has been studied for its potential applications in a variety of scientific research fields, including cancer research, neurology, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. In neurology, this compound has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, this compound has been shown to modulate the immune response and may have applications in the treatment of autoimmune disorders.
properties
IUPAC Name |
6-methoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4S/c1-12-18(13-6-4-3-5-7-13)22-21(28-12)23-19(24)16-11-14-10-15(26-2)8-9-17(14)27-20(16)25/h3-11H,1-2H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCAQRJSCLORTLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[1-({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-3-piperidinyl]methyl}acetamide](/img/structure/B6029486.png)

amino]methyl}-2-pyrrolidinone](/img/structure/B6029499.png)
![N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]cyclopentanecarboxamide](/img/structure/B6029500.png)
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(2-methoxy-1-methylethyl)piperidine](/img/structure/B6029508.png)

![N-[4-(6-bromo-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)phenyl]acetamide](/img/structure/B6029517.png)
![2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-(2-methylphenyl)-4(3H)-pyrimidinone](/img/structure/B6029527.png)
![N-[2-(6-methoxy-1H-benzimidazol-2-yl)ethyl]-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6029552.png)
![4-[(3-methoxyphenyl)amino]-6-methyl-3-propionyl-2H-pyran-2-one](/img/structure/B6029583.png)
![8-methyl-4-[(4-methyl-1-piperidinyl)carbonyl]-2-phenylquinoline](/img/structure/B6029589.png)
![N-(1-{2-[cyclohexyl(methyl)amino]-4-methyl-5-pyrimidinyl}ethyl)cyclopropanecarboxamide](/img/structure/B6029596.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-4-{[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}benzenesulfonamide](/img/structure/B6029601.png)
![7-(3-methoxypropyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6029606.png)